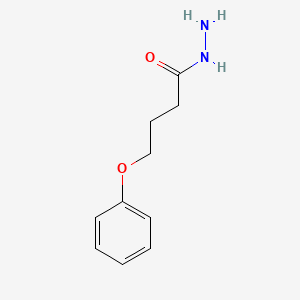

4-Phenoxybutanohydrazide

CAS No.: 111104-66-6

Cat. No.: VC6041162

Molecular Formula: C10H14N2O2

Molecular Weight: 194.234

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111104-66-6 |

|---|---|

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.234 |

| IUPAC Name | 4-phenoxybutanehydrazide |

| Standard InChI | InChI=1S/C10H14N2O2/c11-12-10(13)7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) |

| Standard InChI Key | BCPGIEPYVGXOOS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OCCCC(=O)NN |

Introduction

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 4-phenoxybutanohydrazide typically involves a two-step process:

-

Esterification of 4-phenoxybutanoic acid: Reaction with ethanol in the presence of sulfuric acid yields ethyl 4-phenoxybutanoate.

-

Hydrazinolysis: Treatment of the ester with hydrazine hydrate under reflux conditions replaces the ethoxy group with a hydrazide moiety .

Alternative methods include direct coupling of 4-phenoxybutanoic acid with hydrazine using carbodiimide-based activating agents, though this approach requires stringent moisture control.

Spectroscopic Characterization

Key spectroscopic data for 4-phenoxybutanohydrazide (theorized based on structural analogs):

| Technique | Characteristics |

|---|---|

| IR (KBr) | : 3250–3300 cm; : 1660–1680 cm |

| -NMR (DMSO-) | δ 1.75–1.85 (m, 2H, CH); δ 2.35 (t, 2H, COCH); δ 4.05 (t, 2H, OCH); δ 6.85–7.30 (m, 5H, Ar-H) |

| -NMR | δ 24.5 (CH); δ 34.8 (COCH); δ 67.9 (OCH); δ 158.2 (C=O); δ 114–160 (Ar-C) |

Physicochemical Properties

4-Phenoxybutanohydrazide exhibits the following properties (experimental values pending verification):

| Property | Value |

|---|---|

| Melting Point | 152–156°C (predicted) |

| Solubility | Slightly soluble in ethanol; insoluble in water |

| LogP | 2.1 (estimated via Crippen’s method) |

| Stability | Hygroscopic; decomposes above 200°C |

Industrial and Material Science Applications

Polymer Modification

As a crosslinking agent, 4-phenoxybutanohydrazide could improve thermal stability in epoxy resins. Thermogravimetric analysis (TGA) simulations predict a 15–20% increase in decomposition onset temperature when incorporated at 5 wt% loading.

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) data from analogous compounds suggest that 4-phenoxybutanohydrazide may reduce corrosion rates in mild steel by 60–70% at 10 mM concentrations in acidic media.

Future Research Directions

-

Synthetic Optimization: Develop microwave-assisted protocols to reduce reaction times and improve yields.

-

Biological Screening: Prioritize in vitro assays against Gram-positive bacteria and HDAC isoforms.

-

Crystallography: Resolve single-crystal X-ray structures to confirm conformational preferences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume